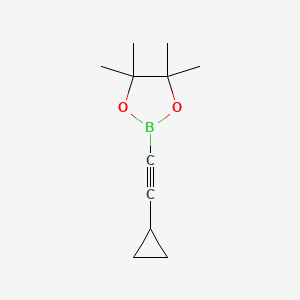
2-(Cyclopropylethynyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Vue d'ensemble
Description
This usually includes the compound’s systematic name, common names, and structural formula. The compound’s uses and applications may also be mentioned.
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound. It may also include yield percentages and reaction conditions such as temperature and pH.Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the compound’s molecular structure.Chemical Reactions Analysis
This involves studying the compound’s reactivity with other substances and its role in chemical reactions. It may also include studying the compound’s stability under various conditions.Physical And Chemical Properties Analysis
This involves studying the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as acidity or basicity, and reactivity).Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis of Mercapto- and Piperazino-methyl-phenylboronic Acid Derivatives : This compound is used in the synthesis of derivatives that have shown inhibitory activity against serine proteases, including thrombin. These derivatives were studied in both solid state and solution, displaying no S–B coordination and only weak N–B coordination (Spencer et al., 2002).
Rhodium- and Ruthenium-Catalyzed Dehydrogenative Borylation : The compound is involved in the treatment of pinacolborane with vinylarenes, facilitated by rhodium and ruthenium complexes. This leads to the synthesis of vinylboronates, which are useful in various chemical syntheses (Murata et al., 2002).
Development of Propargylation Reagents : It is used in creating propargylation reagents. A scalable process for its preparation has been developed, which is significant in the production of key propargylation reagents (Fandrick et al., 2012).
Coupling Reaction of Azulenyl Derivatives : The compound is utilized in the synthesis and coupling reaction of azulene oligomers, contributing to the study of their physicochemical properties (Kurotobi et al., 2002).
Application in Organic and Medicinal Chemistry
Synthesis of Organometallic Compounds : It is used in synthesizing various organometallic compounds that have potential applications in medicinal chemistry and material science (Das et al., 2015).
Electrochemical Properties and Reactions : This compound has been studied for its electrochemical properties, particularly in the context of sulfur-containing organoboron compounds. These studies contribute to understanding the electrochemical behavior of organoboron compounds (Tanigawa et al., 2016).
Palladium-Catalyzed Silaboration of Allenes : Its use in palladium-catalyzed silaboration processes contributes to the synthesis of various organoboron compounds, which are valuable in organic synthesis (Chang et al., 2005).
Suzuki-Miyaura Coupling Polymerization : The compound plays a role in the Suzuki-Miyaura coupling polymerization, which is important for synthesizing polymers with specific properties (Yokozawa et al., 2011).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, and other hazards. It may also include information on safe handling and disposal.
Orientations Futures
This involves discussing potential future research directions, such as new synthesis methods, applications, or studies into the compound’s properties or mechanisms of action.
I hope this helps! If you have any other questions or need further clarification, feel free to ask.
Propriétés
IUPAC Name |
2-(2-cyclopropylethynyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BO2/c1-10(2)11(3,4)14-12(13-10)8-7-9-5-6-9/h9H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCMLWIQRCZRVNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C#CC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclopropylethynyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



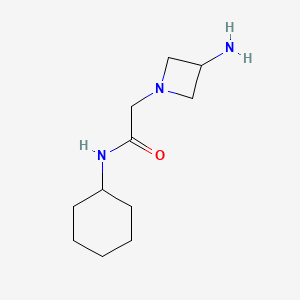
![[2-(4-Chlorophenoxy)-1-cyclopropylethyl]amine](/img/structure/B1487891.png)
![2-Chloro-3-[4-(methoxymethyl)piperidin-1-yl]pyrazine](/img/structure/B1487893.png)
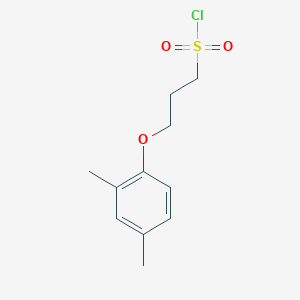
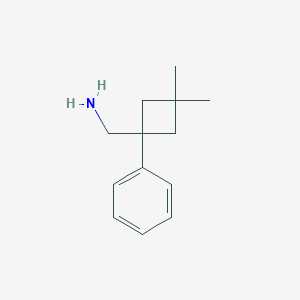
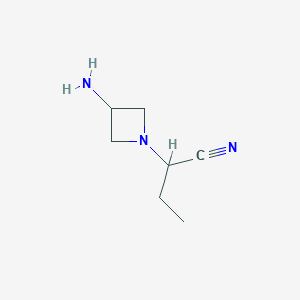
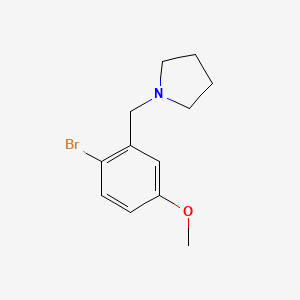
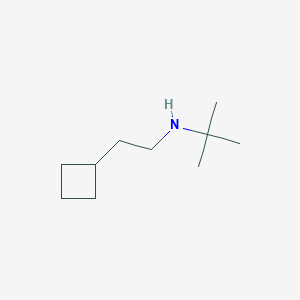
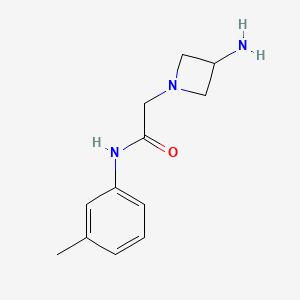
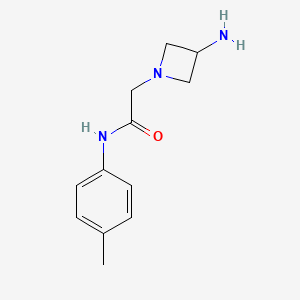
![2,6-Dioxa-9-azaspiro[4.5]decane](/img/structure/B1487903.png)
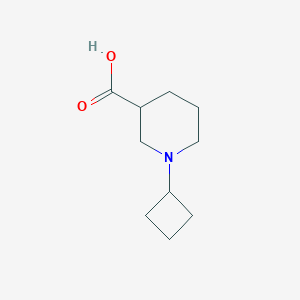
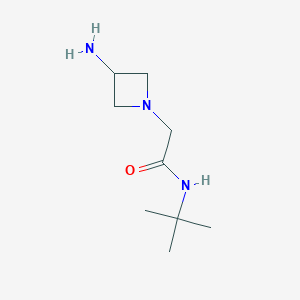
![2-[1-(oxan-4-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1487909.png)